1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine
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Overview
Description
1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine is an organic compound with the molecular formula C10H22N4. It is known for its unique structure, which includes a piperidine ring substituted with four methyl groups and a guanidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a guanidine derivative. One common method is the reaction of 2,2,6,6-tetramethylpiperidine with cyanamide under basic conditions, followed by hydrolysis to yield the desired guanidine compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The guanidine moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine involves its interaction with specific molecular targets. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The piperidine ring provides structural stability and enhances the compound’s ability to interact with various targets .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the guanidine moiety.
Guanidine: A simpler compound with a similar functional group but without the piperidine ring
Uniqueness: 1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine is unique due to the combination of the piperidine ring and guanidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields .
Properties
CAS No. |
778647-22-6 |
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Molecular Formula |
C10H22N4 |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
2-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine |
InChI |
InChI=1S/C10H22N4/c1-9(2)5-7(13-8(11)12)6-10(3,4)14-9/h7,14H,5-6H2,1-4H3,(H4,11,12,13) |
InChI Key |
AYLPVOFHYZCDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N=C(N)N)C |
Origin of Product |
United States |
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